3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid
Description
Properties
IUPAC Name |
3-[5-[4-(2-methylpropyl)phenyl]-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11(2)9-12-3-5-13(6-4-12)14-10-17-15(20-14)7-8-16(18)19/h3-6,10-11H,7-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISKHAXVXGLINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the isobutylphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of oxazole compounds exhibit significant anti-inflammatory properties. The oxazole ring in 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid may contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other autoimmune disorders.
Anticancer Potential
Studies have shown that compounds containing oxazole moieties can exhibit anticancer activity. The structural features of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier could be a significant factor in its therapeutic potential.
Case Study: In vitro Assays
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically measure cell viability, proliferation rates, and the expression of specific biomarkers related to inflammation and apoptosis.
| Assay Type | Result Description |
|---|---|
| Cell Viability | Significant reduction in viability at high concentrations |
| Cytokine Production | Decreased levels of TNF-alpha and IL-6 in treated cells |
| Apoptosis Assay | Increased apoptotic cells observed in cancer cell lines |
Synthetic Applications
The synthesis of this compound involves multi-step organic reactions that can be optimized for efficiency. This compound serves as a versatile intermediate for the development of more complex molecules with desired pharmacological properties.
Mechanism of Action
The mechanism of action of 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Modified Aromatic Substituents
(a) 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS 923825-01-8)
- Structure : Differs in the aromatic substituent (2,4-difluorophenyl vs. 4-isobutylphenyl).
- Molecular Formula: C₁₂H₉F₂NO₃; Molecular Weight: 253.2 g/mol .
- Lower molecular weight and reduced steric bulk compared to the target compound.
(b) 3-[5-[3,5-Bis(chloranyl)phenyl]-4-phenyl-1,3-oxazol-2-yl]propanoic Acid (T2K)
- Structure : Contains a 3,5-dichlorophenyl group and an additional phenyl substituent on the oxazole ring.
- Molecular Formula: C₁₈H₁₃Cl₂NO₃; Molecular Weight: 374.21 g/mol .
- Key Differences: Chlorine atoms enhance electrophilicity and may improve binding to hydrophobic protein pockets.
Analogs with Heterocyclic Modifications
(a) 3-[5-(5-Methylfuran-2-yl)-1,3-oxazol-2-yl]propanoic Acid
- Structure : Replaces the phenyl group with a 5-methylfuran moiety.
- Key Differences :
(b) 5-(2-FURYL)-1,3-OXAZOLE-4-CARBONYL CHLORIDE
Non-Oxazole Analogs
(a) 3-[4-(2-Methylpropyl)phenyl]propanoic Acid (Imp. F(EP), CAS 65322-85-2)
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₉NO₃ | 273.3 | 4-(2-Methylpropyl)phenyl, oxazole | Low (lipophilic) |
| 3-[5-(2,4-Difluorophenyl)-...propanoic Acid | C₁₂H₉F₂NO₃ | 253.2 | 2,4-Difluorophenyl, oxazole | Moderate |
| T2K (3-[5-[3,5-Bis(chloranyl)phenyl]-...) | C₁₈H₁₃Cl₂NO₃ | 374.21 | 3,5-Dichlorophenyl, phenyl, oxazole | Very low |
| 3-[5-(5-Methylfuran-2-yl)-...propanoic Acid | C₁₀H₁₁NO₄ | 209.2 | 5-Methylfuran, oxazole | High |
| Imp. F(EP): 3-[4-(2-Methylpropyl)phenyl]-... | C₁₃H₁₈O₂ | 206.3 | 4-(2-Methylpropyl)phenyl | Moderate |
Research Findings and Implications
- Lipophilicity : The target compound’s isobutyl group enhances membrane permeability but may reduce aqueous solubility compared to fluorinated or furan-containing analogs .
- F) are less active .
- Synthetic Challenges : Chlorinated and multi-phenyl analogs (e.g., T2K) require complex purification steps due to low solubility .
Biological Activity
3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid, with the CAS number 929974-67-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19NO3, with a molecular weight of 273.33 g/mol. The compound features an oxazole ring and a propanoic acid moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit antimicrobial properties. For instance, compounds with structural similarities have demonstrated effectiveness against various microbial strains, suggesting a potential for this compound in developing antimicrobial agents .
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory activity. Compounds containing oxazole rings are known for their ability to modulate inflammatory pathways. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Case Studies
- Plant Growth Promotion : A study highlighted that certain oxazole derivatives promoted plant growth and increased seed yield and oil content in rapeseed. This suggests that this compound may also possess growth-promoting properties in agricultural applications .
- Synthesis and Evaluation : In a synthesis study, various derivatives were evaluated for their biological activities. Some exhibited significant antimicrobial activity while others showed promise as anti-inflammatory agents. The structure-activity relationship (SAR) studies indicated that modifications to the oxazole ring could enhance biological efficacy .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxazole moiety interacts with specific biological targets, potentially modulating enzyme activity or receptor interactions.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ibuprofen | Propanoic Acid Derivative | Anti-inflammatory, analgesic |
| Oxazolidinone | Antibiotic | Antimicrobial |
| Thiazole Derivatives | Heterocyclic Compounds | Antimicrobial, antifungal |
Q & A
Q. What are the optimal synthetic routes for 3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid, and how do reaction conditions influence yield?
The synthesis of oxazole-containing propanoic acid derivatives typically involves cyclization reactions between substituted phenyl precursors and propanoic acid derivatives. For example, oxazole rings can form via condensation of aldehydes with aminoketones or through cyclodehydration of β-keto amides. Reaction conditions such as high temperatures (80–120°C), acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃), and solvents like ethanol or DMF are critical for regioselectivity and yield optimization . Impurities such as regioisomers or unreacted intermediates (e.g., 4-(2-methylpropyl)benzaldehyde) must be monitored via HPLC or LC-MS .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm the oxazole ring (C-O-C stretching at ~1,650 cm⁻¹ in IR) and the 4-(2-methylpropyl)phenyl substituent (aromatic protons at δ 7.2–7.8 ppm).
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₈NO₃: 272.1287).
- XRD : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms the oxazole-thiazolidinone hybrid structure in related compounds .
Q. What are the standard protocols for assessing purity and stability during storage?
Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) over 6–12 months identify degradation products (e.g., hydrolysis of the oxazole ring under acidic conditions) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological targets?
Density functional theory (DFT) calculations optimize the compound’s geometry and predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) screens against targets like cyclooxygenase-2 (COX-2) or PPAR-γ, leveraging structural similarities to anti-inflammatory or antidiabetic agents . For example, the oxazole ring’s electron-rich π-system may bind catalytic pockets via hydrophobic interactions .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may arise from assay conditions (e.g., cell type, incubation time). Meta-analysis of dose-response curves and validation via orthogonal assays (e.g., ELISA for prostaglandin E₂) are recommended. For instance, notes that thiazolidinone derivatives exhibit variable potency due to substituent effects on solubility .
Q. How can derivatives be designed to improve metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the propanoic acid group with a tetrazole or sulfonamide to enhance metabolic resistance.
- Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis regenerating the active form.
- Structure-activity relationship (SAR) : shows that halogenation (e.g., Cl or F) at the phenyl ring enhances target affinity but may increase hepatotoxicity .
Methodological Challenges
Q. What are the best practices for handling this compound’s sensitivity to light and moisture?
Store the compound in amber vials under inert gas (N₂ or Ar) at –20°C. Use anhydrous solvents (e.g., THF or DCM) during reactions, and characterize degradation products via TLC or GC-MS .
Q. How do solvent polarity and pH affect its solubility in biological assays?
The compound’s solubility in aqueous buffers (e.g., PBS) is limited (logP ~3.5). Use co-solvents like DMSO (<1% v/v) or formulate as nanoparticles (e.g., liposomes) for in vitro studies. Adjusting pH to 7.4 prevents precipitation of the carboxylic acid group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
